- Synthesis of amino derivatives of 4,5,6,7-tetrahydrobenzothiazole. II. The 4-, 5- and 6-aminomethyl derivatives with cardiovascular activity, European Journal of Medicinal Chemistry, 1984, 19(5), 457-60

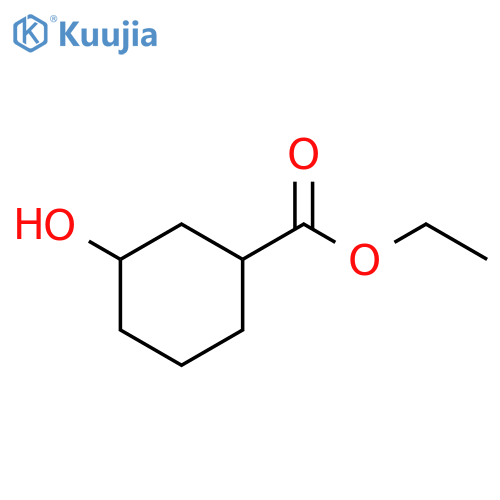

Cas no 94160-25-5 (Ethyl 3-hydroxycyclohexanecarboxylate)

94160-25-5 structure

商品名:Ethyl 3-hydroxycyclohexanecarboxylate

Ethyl 3-hydroxycyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-hydroxycyclohexanecarboxylate

- Cyclohexanecarboxylicacid, 3-hydroxy-, ethyl ester

- ethyl 3-hydroxycyclohexane-1-carboxylate

- PB48890

- ETHYL 3-HYDROXY-CYCLOHEXANECARBOXYLATE

- Ethyl 3-hydroxycyclohexanecarboxylate, 98%

- MFCD31925499

- DB-342965

- 94160-25-5

- CS-0197525

- EINECS 303-308-6

- MFCD30802939

- SB23091

- SCHEMBL5427377

- Ethyl3-hydroxycyclohexanecarboxylate

- PB41453

- Cyclohexanecarboxylic acid, 3-hydroxy-, ethyl ester

- MFCD00205586

- DTXSID10916224

- AKOS016006607

- PB41906

- SY110653

- SB23090

- AS-37690

- ZB1700

- SY343919

- SY270401

- NS00065602

-

- MDL: MFCD00205586

- インチ: 1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3

- InChIKey: BGAOLPQGOBDXBH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CC(O)CCC1)OCC

計算された属性

- せいみつぶんしりょう: 172.109944368g/mol

- どういたいしつりょう: 172.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.067 g/mL at 25 °C

- ふってん: 251.4℃ at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: 1.481

- PSA: 46.53000

- LogP: 1.10060

Ethyl 3-hydroxycyclohexanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB446395-1g |

Ethyl 3-hydroxycyclohexanecarboxylate, 95%; . |

94160-25-5 | 95% | 1g |

€93.00 | 2024-04-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E919715-1g |

Ethyl 3-hydroxycyclohexanecarboxylate |

94160-25-5 | 98% | 1g |

¥503.10 | 2022-01-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E919715-250mg |

Ethyl 3-hydroxycyclohexanecarboxylate |

94160-25-5 | 98% | 250mg |

¥173.70 | 2022-01-10 | |

| abcr | AB446395-1 g |

Ethyl 3-hydroxycyclohexanecarboxylate, 95%; . |

94160-25-5 | 95% | 1g |

€89.40 | 2022-06-02 | |

| TRC | E945460-500mg |

Ethyl 3-hydroxycyclohexanecarboxylate |

94160-25-5 | 500mg |

$87.00 | 2023-05-18 | ||

| abcr | AB446395-5 g |

Ethyl 3-hydroxycyclohexanecarboxylate, 95%; . |

94160-25-5 | 95% | 5g |

€168.40 | 2022-06-02 | |

| eNovation Chemicals LLC | Y1208933-10G |

ethyl 3-hydroxycyclohexanecarboxylate |

94160-25-5 | 97% | 10g |

$255 | 2024-07-21 | |

| 1PlusChem | 1P003QOK-250mg |

Ethyl 3-hydroxycyclohexanecarboxylate |

94160-25-5 | 97.00% | 250mg |

$11.00 | 2023-12-15 | |

| 1PlusChem | 1P003QOK-500mg |

Ethyl 3-hydroxycyclohexanecarboxylate |

94160-25-5 | 95% | 500mg |

$26.00 | 2024-04-19 | |

| A2B Chem LLC | AB73748-500mg |

Ethyl 3-hydroxycyclohexanecarboxylate |

94160-25-5 | 95% | 500mg |

$23.00 | 2024-05-20 |

Ethyl 3-hydroxycyclohexanecarboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Hydrogen Solvents: Ethanol ; 48 h, rt

リファレンス

- Preparation of tetrasubstituted heteroaryl compounds and their use as MDM2 and/or MDM4 modulators, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; 30 min, rt

1.2 overnight, rt

1.2 overnight, rt

リファレンス

- Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases, Journal of Medicinal Chemistry, 2021, 64(21), 15549-15581

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; 4 bar

リファレンス

- 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(14), 2809-2812

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Tricyclic compound serving as immunomodulator, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 2 h, 0 °C

リファレンス

- 9-Substituted aminotriazoloquinazoline derivatives as adenosine receptor antagonists, pharmaceutical composition and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; 8 h, 60 psi, rt; 3 d, rt

リファレンス

- Preparation of carbazoles useful as bromodomain inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; overnight, 12 kbar, rt

リファレンス

- Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177), Journal of Medicinal Chemistry, 2016, 59(17), 7915-7935

ごうせいかいろ 9

はんのうじょうけん

リファレンス

- Preparation of tetracyclic, fused-ring 1,4-diazepines as platelet-activating factor (PAF) antagonists, Federal Republic of Germany, , ,

Ethyl 3-hydroxycyclohexanecarboxylate Raw materials

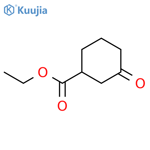

- Ethyl 3-oxocyclohexane-1-carboxylate

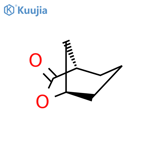

- 6-Oxabicyclo[3.2.1]octan-7-one, (1S,5R)-

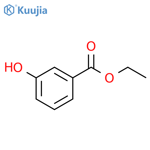

- Ethyl 3-hydroxybenzoate

Ethyl 3-hydroxycyclohexanecarboxylate Preparation Products

Ethyl 3-hydroxycyclohexanecarboxylate 関連文献

-

1. 434. Alicyclic glycols. Part V. 3-HydroxymethylcyclohexanolM. F. Clarke,L. N. Owen J. Chem. Soc. 1950 2108

94160-25-5 (Ethyl 3-hydroxycyclohexanecarboxylate) 関連製品

- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)

- 41088-52-2(3,4-Epoxycyclohexanecarboxylate Methyl Ester)

- 17159-80-7(Ethyl 4-hydroxycyclohexanecarboxylate)

- 3130-19-6(Bis(7-oxabicyclo4.1.0heptan-3-ylmethyl) adipate)

- 10032-15-2(Hexyl 2-methylbutanoate)

- 39255-32-8(Ethyl 2-methylpentanoate)

- 10138-59-7(1,2-Cyclohexanedicarboxylic Acid Diethyl Ester)

- 72962-43-7(Brassinolide)

- 78821-43-9(Epibrassinolide)

- 4430-31-3(Octahydro-2H-chromen-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94160-25-5)Ethyl 3-hydroxycyclohexanecarboxylate

清らかである:99%/99%

はかる:5g/25g

価格 ($):179.0/667.0